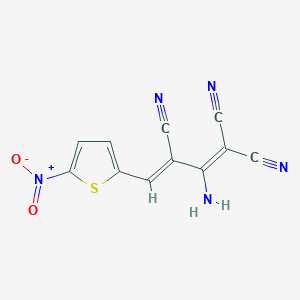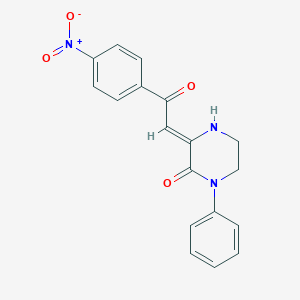
3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone, also known as NPP-1, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential use in the field of medicinal chemistry due to its interesting pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone is not fully understood. However, it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and noradrenaline. 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone has also been shown to exhibit antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons. 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone has also been shown to increase the levels of acetylcholine, a neurotransmitter that is essential for cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone is its broad range of pharmacological activities. This makes it a promising candidate for the development of new therapeutic agents. However, one of the limitations of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are a number of potential future directions for research on 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone. One area of interest is the development of new derivatives of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone that exhibit improved pharmacological properties. Another area of interest is the investigation of the potential use of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone and its effects on the central nervous system.
Métodos De Síntesis
The synthesis of 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone involves the condensation reaction of 4-nitrobenzaldehyde and 1-phenylpiperazine with ethyl acetoacetate. The reaction is catalyzed by a base such as potassium carbonate and takes place in ethanol. The resulting product is then purified by recrystallization in a suitable solvent.
Aplicaciones Científicas De Investigación
3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone has been extensively studied for its potential use as a therapeutic agent. It has been shown to exhibit a wide range of pharmacological activities, including anticonvulsant, antidepressant, anxiolytic, and analgesic effects. 3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
178408-29-2 |
|---|---|
Nombre del producto |
3-(2-(4-Nitrophenyl)-2-oxoethylidene)-1-phenylpiperazinone |
Fórmula molecular |
C18H15N3O4 |
Peso molecular |
337.3 g/mol |
Nombre IUPAC |
(3Z)-3-[2-(4-nitrophenyl)-2-oxoethylidene]-1-phenylpiperazin-2-one |
InChI |
InChI=1S/C18H15N3O4/c22-17(13-6-8-15(9-7-13)21(24)25)12-16-18(23)20(11-10-19-16)14-4-2-1-3-5-14/h1-9,12,19H,10-11H2/b16-12- |
Clave InChI |
SGLQWAOXTIJVEJ-VBKFSLOCSA-N |
SMILES isomérico |
C1CN(C(=O)/C(=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])/N1)C3=CC=CC=C3 |
SMILES |
C1CN(C(=O)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N1)C3=CC=CC=C3 |
SMILES canónico |
C1CN(C(=O)C(=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N1)C3=CC=CC=C3 |
Sinónimos |
(3Z)-3-[2-(4-nitrophenyl)-2-oxo-ethylidene]-1-phenyl-piperazin-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



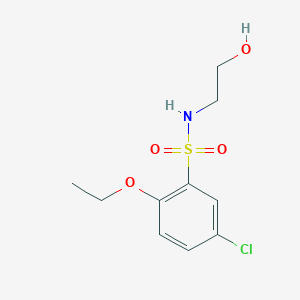
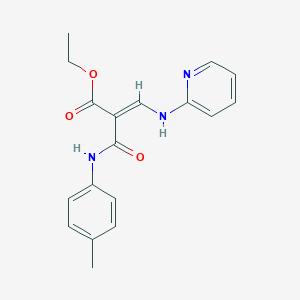
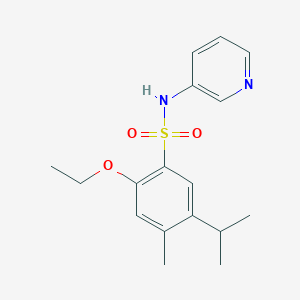
![2-[(2R,5S)-5-[(5S)-5-[(2R,5R)-5-[(2S,5R)-5-[(2S,5R)-5-(1-hydroxyethyl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]oxolan-2-yl]-2,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]propan-2-ol](/img/structure/B222675.png)
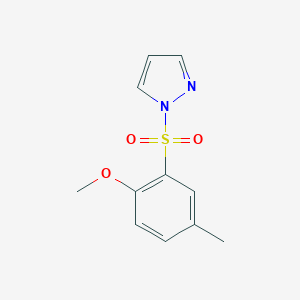
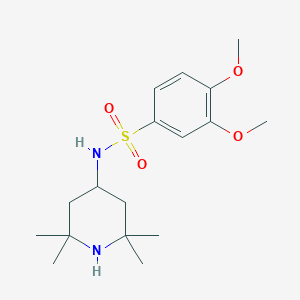
![[(5Z,8E,13Z)-1,11,21-Trihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-25-yl] 2,2-dimethylpropanoate](/img/structure/B222777.png)
